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molecular formula C20H26ClN3O B8648701 N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide CAS No. 803735-41-3

N-[2-(3-Aminopropyl)-6-chloro-5-quinolinyl]-cyclohexaneacetamide

Cat. No. B8648701
M. Wt: 359.9 g/mol
InChI Key: BSVLCHROLUEOFQ-UHFFFAOYSA-N
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Patent
US07408065B2

Procedure details

Trifluoroacetic acid (5 mL) was added to a solution of [3-[6-chloro-5-[(cyclohexylacetyl)amino]-2-quinolinyl]propyl]carbamic acid, 1,1-dimethylethyl ester (Example 23(a)) (0.9 g) in dichloromethane (15 mL). After stirring for 2 hours the solvent was removed under reduced pressure and the resulting residue was purified (Varian Chem elute cartridge with dichloromethane as eluant). Further purification (Varian SCX cartridge using methanol (100 mL) and then 10% ammonia in methanol (100 mL) as eluant) afforded the title compound (300 mg).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
[3-[6-chloro-5-[(cyclohexylacetyl)amino]-2-quinolinyl]propyl]carbamic acid, 1,1-dimethylethyl ester
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[C:10]([NH:30][C:31](=[O:39])[CH2:32][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)=[C:11]2[C:16](=[CH:17][CH:18]=1)[N:15]=[C:14]([CH2:19][CH2:20][CH2:21][NH:22]C(=O)OC(C)(C)C)[CH:13]=[CH:12]2>ClCCl>[NH3:15].[NH2:22][CH2:21][CH2:20][CH2:19][C:14]1[CH:13]=[CH:12][C:11]2[C:16](=[CH:17][CH:18]=[C:9]([Cl:8])[C:10]=2[NH:30][C:31](=[O:39])[CH2:32][CH:33]2[CH2:38][CH2:37][CH2:36][CH2:35][CH2:34]2)[N:15]=1

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
[3-[6-chloro-5-[(cyclohexylacetyl)amino]-2-quinolinyl]propyl]carbamic acid, 1,1-dimethylethyl ester
Quantity
0.9 g
Type
reactant
Smiles
ClC=1C(=C2C=CC(=NC2=CC1)CCCNC(OC(C)(C)C)=O)NC(CC1CCCCC1)=O
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 2 hours the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified
WASH
Type
WASH
Details
(Varian Chem elute cartridge with dichloromethane as eluant)
CUSTOM
Type
CUSTOM
Details
Further purification (Varian SCX cartridge

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 10%
Name
Type
product
Smiles
NCCCC1=NC2=CC=C(C(=C2C=C1)NC(CC1CCCCC1)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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